Cholestan-1-one
Description
Properties
CAS No. |
55700-37-3 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)22-14-15-23-21-13-12-20-10-7-11-25(28)27(20,5)24(21)16-17-26(22,23)4/h18-24H,6-17H2,1-5H3/t19-,20?,21+,22-,23+,24+,26-,27+/m1/s1 |
InChI Key |
YZAKUXKVXMKKGC-LQJGYYSOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(=O)CCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(=O)CCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestan-1-one can be synthesized through several methods. One common approach involves the oxidation of cholestane derivatives. For example, cholestan-3-one can be prepared by the oxidation of cholestane using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the reduction of cholest-1-en-3-one using zinc and hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cholestan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cholestan-3-one using strong oxidizing agents.
Reduction: Reduction of this compound can yield cholestanol derivatives.
Substitution: Chlorination of this compound can produce chloro-ketones, such as 2β-chloro-ketone and 2α-chloro-ketone.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Zinc, hydrochloric acid.
Substitution: Chlorine gas, acid catalysts.
Major Products Formed
Oxidation: Cholestan-3-one.
Reduction: Cholestanol derivatives.
Substitution: 2β-chloro-ketone, 2α-chloro-ketone.
Scientific Research Applications
Cholestan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cholestan-1-one involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in cholesterol metabolism and other biological processes . For example, this compound has been shown to influence lipid metabolism by affecting the levels of free fatty acids and neutral steroids .
Comparison with Similar Compounds
Key Observations :
- The iso-octyl side chain in this compound distinguishes it from carbomethoxy-containing analogs like methyl-1-oxo-Sß-etianate, influencing mass spectral fragmentation patterns .
- 19-hydroxy-Cholestan-1-one introduces polarity via the hydroxyl group, altering solubility and chromatographic behavior compared to the parent compound .
Mass Spectrometric Behavior
This compound exhibits unique fragmentation pathways due to its C1-keto group. In mass spectrometry, cleavage adjacent to the carbonyl group results in the loss of rings C, D, and part of B, producing characteristic peaks at lower mass ranges (e.g., m/z 124–150) . In contrast, 11-ketosteroids retain more of the steroid nucleus during fragmentation, leading to higher mass peaks. Methyl-1-oxo-Sß-etianate shows similar ring B fission but with distinct side-chain-derived ions due to its carbomethoxy group .
Stereochemical Outcomes in Reduction Reactions
Reduction of this compound demonstrates reagent-dependent stereoselectivity:
- Sodium/alcohol : Yields cholestan-1β-ol (equatorial hydroxyl group, 64–91% predominance) .
- Lithium aluminium hydride (LiAlH4) : Produces cholestan-1α-ol (axial hydroxyl group, >50% predominance) .
Comparatively, 17a-oxo-D-homosteroids reduced with sodium borohydride yield equatorial hydroxyl groups (94% predominance), aligning with this compound’s Na/alcohol reduction trend . This highlights the influence of steric hindrance and reagent choice on stereochemical outcomes.
Reactivity in Nucleophilic Additions
This compound participates in nucleophilic additions typical of 2,2,3-trisubstituted cyclohexanones. Its rigid structure favors axial attack in some cases, contrasting with more flexible analogs. For example, LiAlH4 reduction proceeds via axial approach due to the steric shielding of the equatorial face by the steroid nucleus .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Cholestan-1-one’s structural purity, and how should they be documented to ensure reproducibility?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural validation. For MS, compare fragmentation patterns with reference databases (e.g., EPA/NIH spectral data ). Document experimental parameters (e.g., solvent, temperature, instrument settings) in the "Materials and Methods" section, adhering to reproducibility standards . Include raw spectral data in supplementary materials to enable peer validation .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Identify critical variables (e.g., reaction temperature, catalyst concentration) and incorporate controls (e.g., blank reactions, reference compounds) to isolate specific effects . Use a stepwise documentation approach:
Reagents : Specify purity levels and suppliers.
Procedure : Detail time-resolved steps (e.g., reflux duration, purification methods).
Validation : Cross-check yields and intermediates via chromatographic techniques (TLC/HPLC).
Follow journal guidelines for limiting main-text experimental details to five compounds, with extended protocols in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretations of this compound derivatives?
- Methodological Answer : Apply a systematic contradiction analysis:
- Replication : Repeat experiments under identical conditions to confirm data consistency .
- Alternative Interpretations : Compare spectral predictions from computational tools (e.g., DFT simulations) with empirical data .
- Peer Review : Present conflicting data in the "Results" section with a neutral tone, then evaluate hypotheses (e.g., stereochemical anomalies, solvent effects) in the "Discussion" .
Q. What methodologies are effective for studying the stereochemical effects of this compound in biological systems?
- Methodological Answer : Combine experimental and computational approaches:
Experimental : Use X-ray crystallography for absolute configuration determination. For in vitro assays, employ enantiomerically pure samples to isolate stereochemical impacts .
Computational : Perform molecular docking studies to predict binding affinities with protein targets. Document force fields and software parameters to enable replication .
Data Integration : Correlate stereochemical data with biological activity using multivariate analysis, reporting p-values and confidence intervals .
Q. How should researchers handle large datasets from this compound structure-activity relationship (SAR) studies?
- Methodological Answer :
- Data Curation : Organize datasets into machine-readable formats (e.g., CSV, SDF) with metadata (e.g., assay conditions, error margins) .
- Supplementary Materials : Deposit raw data in repositories (e.g., Zenodo) and cite DOIs in the main text. Use tables to summarize key trends (e.g., IC50 values, substituent effects) .
- Ethical Considerations : Address data anonymization and reproducibility in the "Author Declarations" section .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for this compound mechanistic studies?
- Methodological Answer : Use the PICO framework to structure research questions:
- Population : Target biological systems (e.g., enzymes, cell lines).
- Intervention : this compound derivatives or modified reaction conditions.
- Comparison : Controls (e.g., parent compound, solvent-only groups).
- Outcome : Quantitative metrics (e.g., inhibition rates, thermodynamic parameters).
Pair this with FINER criteria to ensure feasibility and novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
